molecular formula C23H20FN3O5 B12635974 4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione

4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione

Cat. No.: B12635974
M. Wt: 437.4 g/mol
InChI Key: WIQMGZPVMIKVIS-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a nitrophenyl group, and a hexahydropyrrolo[3,4-a]pyrrolizine core

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.

Scientific Research Applications

. The unique structural features of this compound make it a candidate for further research in drug development and materials science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorophenyl and nitrophenyl groups can enhance binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Similar compounds include other pyrrolizine derivatives and fluorophenyl-containing molecules. These compounds often share similar chemical properties and reactivity patterns but can differ significantly in their biological activity and applications. The unique combination of functional groups in 4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione sets it apart from other related compounds .

Properties

Molecular Formula

C23H20FN3O5

Molecular Weight

437.4 g/mol

IUPAC Name

4-(4-fluorobenzoyl)-2-(2-methyl-4-nitrophenyl)-4,6,7,8,8a,8b-hexahydro-3aH-pyrrolo[3,4-a]pyrrolizine-1,3-dione

InChI

InChI=1S/C23H20FN3O5/c1-12-11-15(27(31)32)8-9-16(12)26-22(29)18-17-3-2-10-25(17)20(19(18)23(26)30)21(28)13-4-6-14(24)7-5-13/h4-9,11,17-20H,2-3,10H2,1H3

InChI Key

WIQMGZPVMIKVIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3C4CCCN4C(C3C2=O)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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